molecular formula C16H26O B085779 2,4-Di-tert-pentylphenol CAS No. 120-95-6

2,4-Di-tert-pentylphenol

Cat. No. B085779
CAS RN: 120-95-6
M. Wt: 234.38 g/mol
InChI Key: WMVJWKURWRGJCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2,4-Di-tert-pentylphenol often involves complex organic reactions, including formylation and acetylation processes. For example, Gaul and Seebach (2002) describe conjugate additions that could be conceptually similar to the steps involved in synthesizing phenolic compounds (Gaul & Seebach, 2002). Although not directly related to 2,4-Di-tert-pentylphenol, the methodologies discussed provide insight into the types of reactions that might be employed in its synthesis.

Molecular Structure Analysis

The molecular structure of chemicals related to 2,4-Di-tert-pentylphenol has been characterized in various studies. For instance, Park, Ramkumar, and Parthiban (2014) explored the crystal structure of a related compound, providing insights into the molecular conformation and interactions within the crystal lattice (Park, Ramkumar & Parthiban, 2014). Such studies are essential for understanding the structural aspects of phenolic compounds.

Chemical Reactions and Properties

The chemical reactions and properties of compounds like 2,4-Di-tert-pentylphenol are influenced by their functional groups and molecular structure. Volod’kin (1994) discusses the reactivity of similar phenolic compounds with methyl acrylate, revealing aspects of their chemical behavior and kinetics (Volod’kin, 1994). This information is valuable for understanding the chemical reactivity of 2,4-Di-tert-pentylphenol.

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, are crucial for determining the practical applications and handling of 2,4-Di-tert-pentylphenol. While specific studies on this compound might be limited, general principles from related research can be applied to infer its physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity with various agents, stability under different conditions, and degradation behavior, define the applications and safety measures for handling 2,4-Di-tert-pentylphenol. Studies like those by Richards and Evans (1977) offer insight into the oxidation processes of similar phenolic compounds, which can be relevant for understanding the chemical properties of 2,4-Di-tert-pentylphenol (Richards & Evans, 1977).

Scientific Research Applications

  • Environmental Impact and Monitoring:

    • It was the most abundant compound found in carp from the Detroit River, indicating its potential as a marker for tracking local sediment contamination and its impact on aquatic life (Shiraishi, Carter, & Hites, 1989).
    • Studies on the transport of this compound in the Trenton Channel of the Detroit River help in understanding the movement and fate of sediment-bound pollutants (Carter & Hites, 1992).
    • Analysis of the fate and transport of Detroit River derived pollutants throughout Lake Erie was aided by tracking the presence of 2,4-di-tert-pentylphenol in sediments (Carter & Hites, 1992).
  • Health and Safety:

    • A method was developed to determine 2,4-di-tert-pentylphenol and its metabolites in human urine, reflecting its usage as a UV absorber and the potential exposure of consumers (Denghel & Göen, 2020).
    • Investigation of oxidative phase I metabolism in human liver microsomes helps in understanding the human metabolic pathways and potential health effects of this UV absorber (Denghel, Leibold, & Göen, 2019).
  • Industrial Applications:

    • A study on the synthesis and characterization of bisphenolmonoacryates antioxidant GS, which involves 2,4-di-tert-pentylphenol, highlights its relevance in polymer stabilization and industrial synthesis (Wei-wei, 2008).
    • Research into the preparation of polyethylene with controlled bimodal molecular weight distribution using zirconium complexes, including 2,4-di-tert-pentylphenol, indicates its role in advanced polymer production processes (Lee & Kim, 2012).
  • Ecotoxicology:

    • Investigation of the effects of 4-tert-pentylphenol, a related compound, on the sexual differentiation of medaka fish provides insights into the ecotoxicological impacts of alkylphenols (Seki et al., 2003).

Safety And Hazards

2,4-Di-tert-pentylphenol is a poison by ingestion and an eye irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It is recommended to use personal protective equipment as required and prevent the product from entering drains .

Future Directions

Further investigation and exploration of 2,4-DTBP’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future . It is also important to understand why organisms produce autotoxic 2,4-DTBP and its analogs .

properties

IUPAC Name

2,4-bis(2-methylbutan-2-yl)phenol
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InChI

InChI=1S/C16H26O/c1-7-15(3,4)12-9-10-14(17)13(11-12)16(5,6)8-2/h9-11,17H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WMVJWKURWRGJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H26O
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DSSTOX Substance ID

DTXSID9026974
Record name 2,4-Di-tert-pentylphenol
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Molecular Weight

234.38 g/mol
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Physical Description

Liquid, Semi-solid that melts to colorless liquid; mp = 25 deg C; [MSDSonline]
Record name Phenol, 2,4-bis(1,1-dimethylpropyl)-
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Record name 2,4-Di-t-pentylphenol
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Vapor Pressure

0.0000841 [mmHg]
Record name 2,4-Di-t-pentylphenol
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Product Name

2,4-Di-tert-pentylphenol

CAS RN

120-95-6
Record name 2,4-Di-tert-amylphenol
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Record name 2,4-Di-t-pentylphenol
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Record name 2,4-Di-tert-pentylphenol
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Record name 2,4-di-tert-pentylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
H Shiraishi, DS Carter, RA Hites - Biomedical & environmental …, 1989 - Wiley Online Library
Whole carp from the Detroit River were analyzed by gas chromatographic mass spectrometry. Seven tertiary alkyl phenols (tert‐pentylphenols, tert‐butyl‐tert‐pentylphenols, a di‐tert‐…
Number of citations: 53 onlinelibrary.wiley.com
S Nemoto, M Omura, S Takatsuki, K Sasaki… - … zasshi. Journal of the …, 2001 - europepmc.org
An analytical method has been developed for the determination of 2, 4, 6-tri-tert-butylphenol (TTBP) in foods. TTBP was determined by GC/MS (SIM) after extraction from food samples …
Number of citations: 10 europepmc.org
村田康允, 馬野高昭, 磯貴子, 重田善之, 広瀬望… - nihs.go.jp
Under the Japanese Chemical Substances Control Law (CSCL), toxicological information for existing chemical substances has been collected by the Japanese Ministry of Health, Labor…
Number of citations: 2 www.nihs.go.jp
DS Carter, RA Hites - Journal of Great Lakes Research, 1992 - Elsevier
Concentrations of 2,4-di-tert-pentylphenol and six other unusual alkylphenols were measured in sediments throughout the Trenton Channel and the mouth of the Detroit River. Octanol-…
Number of citations: 17 www.sciencedirect.com
G Cetini, L Operti, GA Vaglio, AL Bandini… - Organic mass …, 1989 - Wiley Online Library
The fast atom bombardment mass spectra of a series of neutral methanide and ionic carbene platinum(II) complexes of formula dPePtL 2 and [dPePt(LH) 2 ](BF 4 ) 2 (dPe = (C 6 H 5 ) 2 …
D Liu, J Liu, M Guo, H Xu, S Zhang, L Shi, C Yao - Marine Pollution Bulletin, 2016 - Elsevier
The occurrence and distribution of nine selected compounds were investigated in surface water, suspended particulate matter (SPM), and sediment in Taihu Lake and its tributaries. …
Number of citations: 87 www.sciencedirect.com
K Komarek, M Safarikova, T Hubka, I Safarik… - Chromatographia, 2009 - Springer
This paper presents a new simple method of extraction of alkylphenols (APs) and nonylphenol mono- and diethoxylates (NP1EO and NP2EO) from water. For the extraction of these …
Number of citations: 25 link.springer.com
J Li, H Zhang, J Wang, Z Yu, H Li, M Yang - Journal of Environmental …, 2022 - Elsevier
Although disinfection byproducts (DBPs) in drinking water have been suggested as a cancer causing factor, the causative compounds have not yet been clarified. In this study, we used …
Number of citations: 16 www.sciencedirect.com
RP Deo, RU Halden - Journal of Environmental Monitoring, 2010 - pubs.rsc.org
Thousands of high production volume (HPV) chemicals are used in the US at rates exceeding 450 000 kg (1 million pounds) per year, yet little is known about their fates during …
Number of citations: 9 pubs.rsc.org
Z Lu, SA Smyth, AO De Silva - Chemosphere, 2019 - Elsevier
Synthetic phenolic antioxidants (SPAs) are of emerging concern due to their potential environmental risks. However, the environmental occurrence and fate of SPAs are poorly …
Number of citations: 60 www.sciencedirect.com

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